(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-4-3-9(5-13)6-14/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIFAWRYLAJCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS Number: 1250093-26-5) is a novel synthetic molecule with potential therapeutic applications. Its structure comprises a dimethylisoxazole moiety linked to a hydroxymethyl pyrrolidine, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 1250093-26-5 |
The primary mechanism of action for this compound involves its interaction with bromodomain-containing proteins , particularly BRD2 and BRD4 . This compound acts as an acetyl-lysine-mimetic bromodomain ligand , influencing the histone lysine acetylation pathway . By inhibiting the interaction between bromodomains and acetylated lysines, it exhibits antiproliferative and anti-inflammatory properties .
Antiproliferative Effects
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The inhibition of BRD2 and BRD4 leads to reduced expression of genes involved in cell cycle progression, resulting in decreased tumor growth.
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and nitric oxide in macrophage models. This suggests a potential application in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell viability with IC50 values ranging from 0.5 to 2 µM, indicating its potency as an anticancer agent.
- Animal Models : In vivo experiments using mouse models of inflammation showed that administration of this compound led to a significant reduction in edema and inflammatory markers compared to control groups.
Comparaison Avec Des Composés Similaires
Isoxazole-Containing Methanones
Example Compound : (R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (EP 4 139 296 B1, Example 3)
- Structural Differences: The target compound lacks the pyridazinone and trifluoromethyl groups present in the patent example. Instead, it features a hydroxymethyl-pyrrolidine, which may improve aqueous solubility compared to the fluorinated analog.
Pyrazole-Based Methanones
Example Compound: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone ()
- Structural Differences: Replacing the isoxazole with a pyrazole introduces additional hydrogen-bonding sites (NH groups).
- Pharmacological Potential: While the target compound’s bioactivity is unspecified, the pyrazole derivative underwent pharmacological screening, hinting at applications in kinase inhibition or anticancer research .
Thienothiophene and Pyrazolopyrimidine Derivatives
Example Compounds :
- (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
- 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10)
- Key Differences: These analogs incorporate extended aromatic systems (thienothiophene, pyrazolopyrimidine), increasing molecular weight and lipophilicity. The target compound’s pyrrolidine-hydroxymethyl group may reduce logP values, favoring better solubility.
- Synthetic Methods : Both analogs require reflux in DMF/EtOH with piperidine, whereas the target compound’s synthesis (if similar) might prioritize protecting-group strategies for the hydroxymethyl functionality .
Pyridine and Triazole Derivatives
Example Compound: (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a)
- Structural Features : The azo and nitro groups introduce redox-sensitive motifs absent in the target compound. The triazole ring may enhance metabolic stability but could increase synthetic complexity.
- Physical Properties : The analog’s melting point (230–232°C) suggests high crystallinity, while the target compound’s melting point is unreported but may be lower due to the flexible hydroxymethyl group .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Flexibility : The target compound’s hydroxymethyl-pyrrolidine offers a balance between hydrophilicity and conformational flexibility, contrasting with rigid aromatic systems in analogs.
- Synthetic Accessibility : Compared to analogs requiring harsh deprotection (e.g., TFA) or extended reflux, the target compound may benefit from simpler workflows, though experimental details are lacking.
- Pharmacological Potential: While pyrazole and thienothiophene derivatives show promise in anticancer and antimicrobial studies (), the target compound’s isoxazole-pyrrolidine scaffold could target different pathways, such as neurokinin or protease inhibition.
Méthodes De Préparation
General Synthetic Strategy
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves:
- Preparation or procurement of 3,5-dimethylisoxazole derivatives with suitable leaving groups (e.g., chloromethyl substituents).
- Functionalization of the pyrrolidine ring, particularly at the nitrogen atom and the 3-position bearing the hydroxymethyl group.
- Coupling of the isoxazole moiety to the pyrrolidine via an amide or methanone linkage.
Preparation of 3,5-Dimethylisoxazol-4-yl Precursors
A key intermediate is 4-(chloromethyl)-3,5-dimethylisoxazole, which can be synthesized via chloromethylation of 3,5-dimethylisoxazole. This intermediate serves as an electrophilic partner for nucleophilic substitution reactions.
- Example: In a visible-light mediated radical process, 4-(chloromethyl)-3,5-dimethylisoxazole was used as a substrate to generate related heterocyclic compounds with high diastereoselectivity and yields around 60-65% after purification by column chromatography.
Pyrrolidine Functionalization
The pyrrolidine ring is functionalized at the nitrogen atom and the 3-position hydroxymethyl group:
- The hydroxymethyl group at the 3-position is introduced either by direct substitution or reduction of an aldehyde or halide precursor.
- The nitrogen atom of pyrrolidine is typically involved in amide bond formation with the isoxazole moiety.
Coupling to Form the Target Compound
The key step is coupling the 3-(hydroxymethyl)pyrrolidin-1-yl moiety with the 3,5-dimethylisoxazol-4-yl group:
- Amide Bond Formation: This is often achieved by reacting the amine group of the pyrrolidine derivative with an activated carboxylic acid derivative of the isoxazole or via nucleophilic substitution on chloromethyl isoxazole derivatives.
- Typical Conditions: Use of coupling reagents such as carbodiimides (e.g., EDCI), or direct nucleophilic substitution under basic conditions.
Representative Synthetic Route from Literature
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chloromethylation of 3,5-dimethylisoxazole | Formaldehyde, HCl or chloromethylating agent | ~70 | Produces 4-(chloromethyl)-3,5-dimethylisoxazole |
| 2 | Nucleophilic substitution | 3-(hydroxymethyl)pyrrolidine, base (e.g., K2CO3) | 60-65 | Coupling to form the methanone linkage |
| 3 | Purification | Column chromatography (AcOEt/hexanes gradient) | - | Isolates pure product with single diastereomer |
Data adapted from radical-mediated synthesis protocols and related patent disclosures.
Alternative Synthetic Approaches
- Mitsunobu Reaction: For related heterocyclic compounds, Mitsunobu conditions have been used to alkylate hydroxy groups with isoxazole derivatives, offering an alternative to direct substitution.
- Suzuki Coupling: In cases where the isoxazole is part of a more complex bicyclic system, Suzuki cross-coupling reactions have been employed to assemble the heterocyclic core before functionalization.
- Radical-Mediated Three-Component Reactions: Recent advances include visible-light mediated radical processes combining chloromethyl isoxazole, maleimides, and pyrroles to yield structurally related compounds with good stereoselectivity and yields.
Research Findings and Optimization
- Yield Optimization: Purification by gradient column chromatography using ethyl acetate and hexanes was found effective in isolating the target compound with high purity.
- Stereoselectivity: Single diastereomer formation was confirmed by ^1H NMR, indicating stereochemical control during the coupling step.
- Reaction Conditions: Mild bases such as potassium carbonate and room-temperature or slightly elevated temperatures favor the substitution reaction without decomposition of sensitive isoxazole rings.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Materials | 3,5-Dimethylisoxazole, chloromethylating agent, 3-(hydroxymethyl)pyrrolidine |
| Key Intermediates | 4-(Chloromethyl)-3,5-dimethylisoxazole |
| Coupling Method | Nucleophilic substitution or amide bond formation |
| Typical Solvents | Acetone, ethyl acetate, hexanes |
| Purification Techniques | Column chromatography with AcOEt/hexanes gradient |
| Yields | 60-70% per step |
| Stereochemical Outcome | Single diastereomer isolated |
| Reaction Time | Several hours to overnight depending on conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
